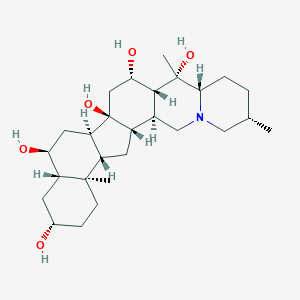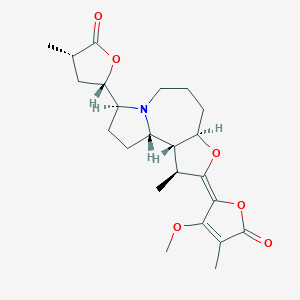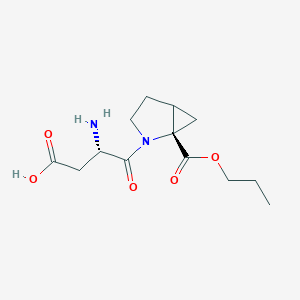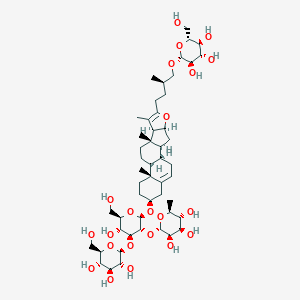![molecular formula C13H9FN2OS B150562 6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde CAS No. 139359-87-8](/img/structure/B150562.png)
6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde involves the inhibition of specific enzymes that are involved in the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. By inhibiting this enzyme, 6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde can prevent the growth and proliferation of cancer cells.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde have been extensively studied. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body. Additionally, 6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde has been found to have low toxicity in normal cells, making it a potentially safe and effective treatment for cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde in lab experiments include its high potency and selectivity for cancer cells, as well as its low toxicity in normal cells. This compound can be used as a tool for studying the mechanisms of cancer cell growth and proliferation, as well as for developing new cancer treatments. However, the limitations of using 6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde in lab experiments include its relatively high cost and the need for specialized equipment for its synthesis and analysis.
Zukünftige Richtungen
There are several future directions for the study of 6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde. One potential direction is the development of new cancer treatments based on this compound. Researchers can study the mechanism of action of 6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde to identify new targets for cancer therapy. Another potential direction is the use of this compound as a fluorescent probe for imaging cellular processes. Researchers can study the properties of 6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde to optimize its use as a tool for imaging cellular processes. Finally, researchers can study the limitations of using 6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde in lab experiments and develop new methods for its synthesis and analysis to overcome these limitations.
Conclusion:
In conclusion, 6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde is a chemical compound that has significant potential for use in various areas of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new applications for its use.
Synthesemethoden
The synthesis method of 6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde involves the reaction of 4-fluoroaniline and 3-methylthio-1-propene in the presence of a catalyst. The reaction takes place under reflux conditions with anhydrous ethanol as the solvent. This method has been optimized to produce high yields of the compound.
Wissenschaftliche Forschungsanwendungen
6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde has been studied for its potential applications in various areas of scientific research. It has been found to have anticancer properties and has shown promising results in inhibiting the growth of cancer cells. This compound has also been studied for its potential use as a fluorescent probe for imaging cellular processes.
Eigenschaften
CAS-Nummer |
139359-87-8 |
|---|---|
Produktname |
6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde |
Molekularformel |
C13H9FN2OS |
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C13H9FN2OS/c1-8-7-18-13-15-12(11(6-17)16(8)13)9-2-4-10(14)5-3-9/h2-7H,1H3 |
InChI-Schlüssel |
PDFWLMYFGILICW-UHFFFAOYSA-N |
SMILES |
CC1=CSC2=NC(=C(N12)C=O)C3=CC=C(C=C3)F |
Kanonische SMILES |
CC1=CSC2=NC(=C(N12)C=O)C3=CC=C(C=C3)F |
Synonyme |
6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B]THIAZOLE-5-CARBOXALDEHYDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















